1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-fluorobenzyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures. The presence of the oxadiazole, pyridine, imidazole, and carboxamide groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in a NaOH–DMSO medium at ambient temperature . The pyridine and imidazole rings are then introduced through subsequent reactions involving appropriate precursors and reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors or modulators of specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties and reactivity.
Pyridine Derivatives: Compounds with pyridine rings are common in medicinal chemistry and material science due to their stability and versatility.
Imidazole Derivatives: These compounds are widely used in pharmaceuticals and organic synthesis for their unique reactivity and biological activity.
Uniqueness
1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE stands out due to its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for exploring new scientific applications and developing innovative solutions in various fields.
Properties
Molecular Formula |
C20H17FN6O2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C20H17FN6O2/c1-2-17-25-20(29-26-17)14-7-8-18(22-10-14)27-11-16(24-12-27)19(28)23-9-13-5-3-4-6-15(13)21/h3-8,10-12H,2,9H2,1H3,(H,23,28) |
InChI Key |
RAYVKJWMAYQTDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4F |
Origin of Product |
United States |
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